molecular formula C22H20N4O5 B12413923 Topoisomerase II|A-IN-2

Topoisomerase II|A-IN-2

Cat. No.: B12413923
M. Wt: 420.4 g/mol
InChI Key: PWXZZXFILXVNSF-AWEZNQCLSA-N
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Description

Topoisomerase II|A-IN-2 is a compound that inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication, transcription, and chromosome segregation. Topoisomerase II is responsible for managing DNA tangles and supercoils by cutting both strands of the DNA helix simultaneously and then rejoining them.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase II|A-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Detailed synthetic routes are usually proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase II|A-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Topoisomerase II|A-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase II|A-IN-2 exerts its effects by binding to the topoisomerase II enzyme and stabilizing the transient DNA double-strand breaks created during the enzyme’s catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets include the ATPase domain and the DNA cleavage-rejoining core of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Topoisomerase II|A-IN-2 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of potency and selectivity compared to other inhibitors. Its distinct chemical structure also allows for modifications that can enhance its therapeutic potential and reduce side effects .

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

(2S)-2-amino-6-[(5-oxopyrido[3,2-a]phenoxazine-9-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C22H20N4O5/c23-14(22(29)30)5-1-2-8-25-21(28)12-6-7-15-17(10-12)31-18-11-16(27)19-13(20(18)26-15)4-3-9-24-19/h3-4,6-7,9-11,14H,1-2,5,8,23H2,(H,25,28)(H,29,30)/t14-/m0/s1

InChI Key

PWXZZXFILXVNSF-AWEZNQCLSA-N

Isomeric SMILES

C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NCCCC[C@@H](C(=O)O)N)N=C1

Canonical SMILES

C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NCCCCC(C(=O)O)N)N=C1

Origin of Product

United States

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